TN-16

Vue d'ensemble

Description

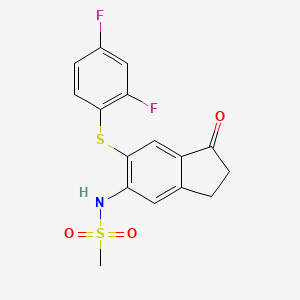

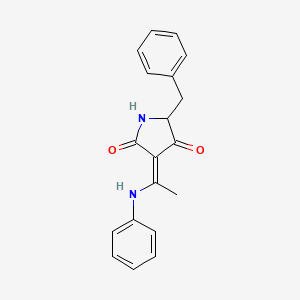

3-(1-Anilinoéthylidène)-5-benzylpyrrolidine-2,4-dione (TN-16): est un composé synthétique connu pour ses effets inhibiteurs puissants sur la polymérisation des microtubules.

Applications De Recherche Scientifique

TN-16 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study microtubule polymerization and its inhibition.

Biology: Investigated for its effects on cell division and its potential as an anticancer agent.

Medicine: Explored for its therapeutic potential in treating various cancers by arresting mitosis in tumor cells.

Industry: Utilized in the development of new drugs and therapeutic agents targeting microtubule dynamics

Mécanisme D'action

Target of Action

TN-16 primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

This compound acts as a potent inhibitor of microtubule polymerization . It binds to the colchicine site on tubulin, a protein that makes up microtubules, thereby preventing the assembly and promoting the dissociation of microtubules . This disruption of microtubule dynamics can lead to cell cycle arrest, particularly at the metaphase of mitosis .

Biochemical Pathways

The disruption of microtubule assembly by this compound affects several biochemical pathways. One significant pathway is the Hedgehog (Hh) signaling pathway . This compound can prevent the β-TrCP-mediated degradation of the transcription factor Gli2, leading to the up-regulation of Bone Morphogenetic Protein 2 (BMP-2) and supporting a role for microtubule formation in the regulation of bone formation .

Pharmacokinetics

It is known that this compound is soluble in dmso , which could potentially enhance its bioavailability.

Result of Action

The inhibition of microtubule assembly by this compound has several cellular effects. It can arrest tumor cells at the metaphase of mitosis , making it a potential antitumor agent. Moreover, by influencing the Hh pathway, this compound can stimulate the expression of BMP-2, a protein crucial for bone formation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the solubility and therefore the bioavailability of this compound . .

Analyse Biochimique

Biochemical Properties

TN-16 is known to inhibit microtubule assembly . It interacts with tubulin, a globular protein that is the main constituent of microtubules . The nature of this interaction involves this compound binding to the colchicine site on tubulin , which disrupts the assembly of microtubules and promotes their dissociation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly tumor cells . It arrests the mitosis of tumor cells at metaphase . This disruption of the cell cycle can lead to cell death, thereby exerting its anti-tumor effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the colchicine site on tubulin . This binding prevents the stabilization of microtubules in taxol-treated cells and blocks the cell cycle in M-phase . Additionally, this compound can prevent the b-TrCP-mediated degradation of the transcription factor Gli2, leading to the up-regulation of BMP-2 and supporting a role for microtubule formation in the regulation of bone formation .

Temporal Effects in Laboratory Settings

This compound has been used as a microtubule disrupting agent to study its effect on autophagic processes in human and mouse mammary carcinoma cell lines . Over time, this compound continues to disrupt microtubule assembly, leading to sustained effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is likely to be associated with microtubules, given its role in disrupting microtubule assembly

Méthodes De Préparation

Voies de synthèse et conditions de réaction : TN-16 est synthétisé par une série de réactions chimiques impliquant la condensation de l'aniline avec la benzylpyrrolidine-2,4-dione. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde (DMSO) et est réalisée à des températures contrôlées .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, la synthèse suit généralement les mêmes principes que la préparation en laboratoire, à une échelle adaptée aux exigences industrielles. Cela implique l'optimisation des conditions réactionnelles pour garantir un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : TN-16 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound, modifiant ainsi ses propriétés chimiques.

Substitution : this compound peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés oxydés, tandis que la réduction peut produire des formes réduites de this compound .

Applications de recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la polymérisation des microtubules et son inhibition.

Biologie : Étudié pour ses effets sur la division cellulaire et son potentiel en tant qu'agent anticancéreux.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement de divers cancers en arrêtant la mitose dans les cellules tumorales.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la dynamique des microtubules

Mécanisme d'action

This compound exerce ses effets en se liant au site de la colchicine sur la tubuline, une protéine qui forme des microtubules. Cette liaison inhibe la polymérisation de la tubuline en microtubules, entraînant la perturbation du réseau de microtubules au sein des cellules. En conséquence, this compound peut arrêter les cellules au stade métaphasique de la division cellulaire, les empêchant de proliférer .

Comparaison Avec Des Composés Similaires

Composés similaires :

Colchicine : Comme TN-16, la colchicine se lie à la tubuline et inhibe la polymérisation des microtubules. This compound a un mécanisme de liaison différent et peut avoir des propriétés pharmacocinétiques distinctes.

Paclitaxel : Autre agent ciblant les microtubules, le paclitaxel stabilise les microtubules plutôt que d'inhiber leur polymérisation.

Vinblastine : Semblable à this compound, la vinblastine inhibe l'assemblage des microtubules mais a une structure chimique et un site de liaison différents

Unicité de this compound : this compound est unique dans sa liaison spécifique au site de la colchicine sur la tubuline et ses effets inhibiteurs puissants sur la polymérisation des microtubules. Sa structure chimique et son mécanisme de liaison distincts en font un composé précieux pour l'étude de la dynamique des microtubules et le développement de nouvelles thérapies anticancéreuses .

Propriétés

IUPAC Name |

2-benzyl-3-hydroxy-4-(C-methyl-N-phenylcarbonimidoyl)-1,2-dihydropyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13(20-15-10-6-3-7-11-15)17-18(22)16(21-19(17)23)12-14-8-4-2-5-9-14/h2-11,16,22H,12H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXKJZIDPGITHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=CC=C1)C2=C(C(NC2=O)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33016-12-5 | |

| Record name | TN 16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033016125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33016-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 33016-12-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of TN-16?

A1: this compound is a microtubule inhibitor that primarily acts by disrupting microtubule assembly. [, ] Microtubules are essential components of the cytoskeleton and play crucial roles in cell division, intracellular transport, and cell shape maintenance.

Q2: How does this compound's interaction with microtubules affect cancer cells?

A2: By inhibiting microtubule assembly, this compound disrupts the formation of the mitotic spindle, leading to mitotic arrest and ultimately cell death in rapidly dividing cancer cells. []

Q3: Does this compound affect autophagy?

A3: Research suggests that this compound can block autophagic flux, leading to the accumulation of autophagic vacuoles within the cells. [] This blockade, along with apoptosis induction, contributes to cancer cell death. []

Q4: Does this compound solely target microtubules?

A4: While initially recognized as a colchicine site binder on tubulin, further research has revealed that this compound may interact with other targets, potentially expanding its therapeutic applications. For instance, computational studies have suggested p38α as a potential target of this compound. [] This prediction was further validated by in vitro kinase assays, highlighting this compound's potential as a low-micromolar p38α inhibitor. []

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound. This information would need to be sourced from additional chemical databases or literature.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research excerpts lack detailed spectroscopic data for this compound. For comprehensive information on spectroscopic characteristics, such as NMR, IR, or mass spectrometry data, consult additional chemical databases or publications.

Q7: Is there information available on the material compatibility and stability of this compound under various conditions?

A7: The provided research excerpts primarily focus on the biological activity and mechanism of action of this compound. Information regarding its material compatibility and stability under different conditions (temperature, pH, solvents) is not discussed and would require further investigation.

Q8: Does this compound exhibit catalytic properties?

A8: The available research focuses on the biological activity of this compound as a microtubule inhibitor. There is no evidence or discussion about this compound possessing catalytic properties.

Q9: How has computational chemistry been used to study this compound?

A9: Computational studies, particularly using the Ligand-based Interaction Fingerprint (LIFt) approach, have been instrumental in understanding the polypharmacology of this compound. [, ] These studies have provided insights into the binding modes of this compound with tubulin and predicted potential off-targets, including its interaction with p38α. [, ]

Q10: How do structural modifications of this compound influence its biological activity?

A10: While the provided excerpts don't delve into specific SAR studies, they highlight the importance of certain structural features for this compound's activity. For instance, its interaction with the colchicine binding site on tubulin suggests that the phenyl and benzyl rings within its structure are crucial for binding. [, ] Further research involving the synthesis and evaluation of this compound analogs is needed to establish a detailed SAR profile.

Q11: What is known about the stability and formulation of this compound?

A11: The provided research excerpts primarily focus on this compound's in vitro activity and lack information regarding its stability under various storage conditions or formulation strategies to enhance its solubility, bioavailability, or stability.

Q12: What are some key historical milestones in the research of this compound?

A27: While the provided excerpts do not offer a historical timeline, key milestones include:* Initial identification: this compound's discovery and characterization as a synthetic compound with anti-tumor properties. [] * Mechanism of action elucidation: Determining this compound's primary mechanism of action as a microtubule assembly inhibitor. [, ]* Polypharmacology investigation: Using computational approaches like LIFt to explore the possibility of this compound interacting with targets beyond tubulin, such as p38α. [, ]

Q13: Are there any cross-disciplinary applications or synergies emerging from this compound research?

A13: The research on this compound demonstrates interdisciplinary collaboration between:

- Biology: Investigating its effects on cell division, microtubule dynamics, and autophagy. [, ]

- Chemistry: Exploring its synthesis, structural modifications, and structure-activity relationships. [, ]

- Computational Chemistry: Utilizing modeling and simulations to predict potential targets and understand its polypharmacology. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.